![molecular formula C7H10BF4K B13468640 Potassium trifluoro[3-(2-fluoroethyl)bicyclo[1.1.1]pentan-1-yl]boranuide](/img/structure/B13468640.png)
Potassium trifluoro[3-(2-fluoroethyl)bicyclo[1.1.1]pentan-1-yl]boranuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro[3-(2-fluoroethyl)bicyclo[1.1.1]pentan-1-yl]boranuide is a chemical compound with a unique structure that includes a bicyclo[1.1.1]pentane core. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of fluorine atoms in its structure imparts unique chemical properties, making it a valuable compound for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[3-(2-fluoroethyl)bicyclo[1.1.1]pentan-1-yl]boranuide typically involves the reaction of a bicyclo[1.1.1]pentane derivative with a fluorinated borane compound. The reaction conditions often require the use of a strong base, such as potassium tert-butoxide, to facilitate the formation of the boranuide complex. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced purification techniques, such as chromatography, is essential to obtain high-purity this compound suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium trifluoro[3-(2-fluoroethyl)bicyclo[1.1.1]pentan-1-yl]boranuide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the boranuide to its corresponding borane or borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like organolithium or Grignard reagents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boranes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro[3-(2-fluoroethyl)bicyclo[1.1.1]pentan-1-yl]boranuide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds, which are important in pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which potassium trifluoro[3-(2-fluoroethyl)bicyclo[1.1.1]pentan-1-yl]boranuide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with target molecules, enhancing binding affinity and specificity. The bicyclo[1.1.1]pentane core provides rigidity and stability, which can improve the compound’s overall efficacy in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium trifluoro[3-(1,1,2,2,2-pentafluoroethyl)bicyclo[1.1.1]pentan-1-yl]boranuide
- Potassium trifluoro[3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl]borate
- Potassium trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})boranuide
Uniqueness
Potassium trifluoro[3-(2-fluoroethyl)bicyclo[1.1.1]pentan-1-yl]boranuide is unique due to the presence of a fluoroethyl group, which imparts distinct chemical properties compared to other similar compounds. This fluoroethyl group enhances the compound’s reactivity and stability, making it a valuable reagent in various chemical and biological applications. Additionally, the bicyclo[1.1.1]pentane core provides a rigid and stable framework, which is advantageous in designing molecules with specific structural requirements.
Eigenschaften
Molekularformel |
C7H10BF4K |
|---|---|
Molekulargewicht |
220.06 g/mol |
IUPAC-Name |
potassium;trifluoro-[3-(2-fluoroethyl)-1-bicyclo[1.1.1]pentanyl]boranuide |
InChI |
InChI=1S/C7H10BF4.K/c9-2-1-6-3-7(4-6,5-6)8(10,11)12;/h1-5H2;/q-1;+1 |
InChI-Schlüssel |
FCBKDQZSEPTPLX-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C12CC(C1)(C2)CCF)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl({[1-(propan-2-yl)-1H-imidazol-2-yl]methyl})amine dihydrochloride](/img/structure/B13468570.png)
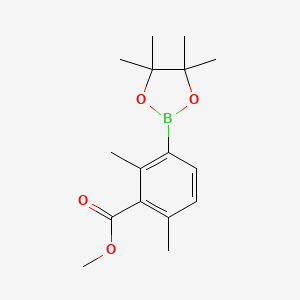
![2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13468576.png)
![4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B13468578.png)
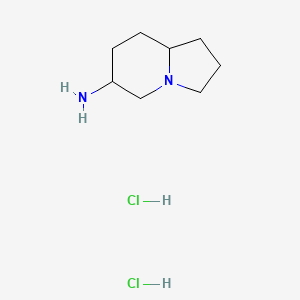
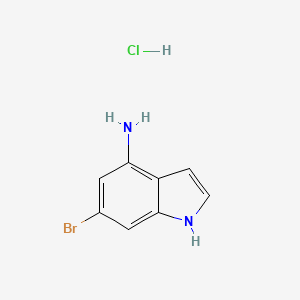
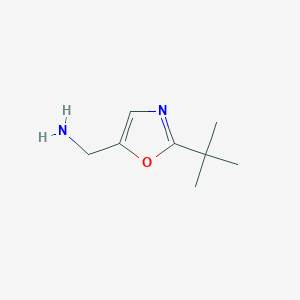
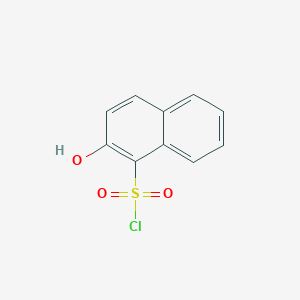

![4,4,5,5-tetramethyl-2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13468617.png)

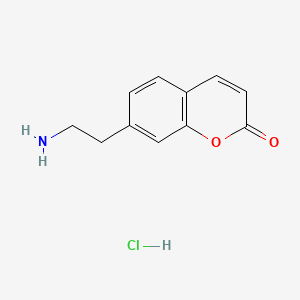
![2-[(2S,4R)-4-fluoropyrrolidin-2-yl]propan-2-ol hydrochloride](/img/structure/B13468648.png)
![[1-(Aminomethyl)-4,4-difluorocyclohexyl]methanol](/img/structure/B13468652.png)
